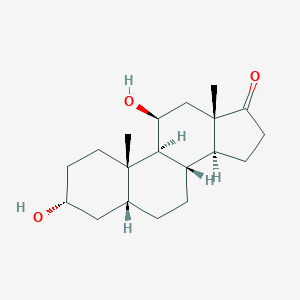

11beta-Hydroxyetiocholanolone

描述

11β-羟基雄烷醇酮是肾上腺类固醇生成过程的代谢产物,在内分泌学研究中发挥着重要作用。 它是皮质醇代谢的产物,作为研究类固醇降解过程中涉及的酶促途径的标记物 。 该化合物属于11-氧雄激素家族,其中包括有效的雄激素和无活性的前体 .

准备方法

合成路线和反应条件: 11β-羟基雄烷醇酮可以通过细胞色素P450 11β-羟化酶 (CYP11B1) 的作用从皮质醇合成。 该酶催化皮质醇的羟基化,导致形成 11β-羟基雄烷醇酮 .

工业生产方法: 11β-羟基雄烷醇酮的工业生产涉及从肾上腺中提取和纯化皮质醇,然后使用 CYP11B1 进行酶促转化。 该过程经过优化以确保最终产品的产率高和纯度高 .

化学反应分析

Key Enzymatic Interactions

11beta-Hydroxyetiocholanolone participates in reactions mediated by 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes , which regulate cortisol-cortisone interconversion:

Cortisol Metabolism

-

Primary pathway : Cortisol is converted to this compound via 11β-HSD1 in tissues like liver and adipose.

-

Secondary pathway : Further metabolism involves 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD) , producing tetrahydro derivatives (e.g., 5α-tetrahydrocortisol) .

Stress-Induced Reactions

-

Under ACTH stimulation, this compound levels increase significantly, reflecting enhanced adrenal output.

-

Post-stressor exposure, its concentration rises faster than cortisol, suggesting unique regulatory mechanisms .

Enzyme Activity Analysis

A comparative study in cystic fibrosis (CF) patients revealed altered enzyme dynamics:

Clinical Implications

-

Glucocorticoid dysregulation : Elevated this compound correlates with conditions like hypertension and insulin resistance due to prolonged tissue cortisol exposure .

-

Diagnostic utility : Ratios like (THF + 5αTHF)/THE serve as biomarkers for 11β-HSD1 hyperactivity in metabolic syndromes .

Research Limitations

科学研究应用

Scientific Research Applications

The applications of 11beta-Hydroxyetiocholanolone can be categorized as follows:

1. Endocrinology and Hormonal Regulation

- Role in Steroid Metabolism : It serves as a marker for studying steroid metabolism, particularly in understanding conditions like congenital adrenal hyperplasia and polycystic ovary syndrome .

- Biomarker for Adrenal Function : Elevated levels of this compound are indicative of adrenal function and can be used to assess conditions associated with adrenal insufficiency or hypercortisolism .

2. Clinical Diagnostics

- Urinary Analysis : Measurement of this compound in urine has been utilized to monitor adrenal function and diagnose disorders related to glucocorticoid metabolism .

- Doping Control : It is investigated as a potential biomarker for detecting the misuse of anabolic steroids in athletes, as its excretion increases following the administration of adrenosterone .

3. Stress Response Studies

- Fecal Glucocorticoid Metabolite Assays : The compound is used in fecal glucocorticoid assays to evaluate stress responses in various species, including meerkats and giraffes, demonstrating its utility in wildlife biology .

- Animal Models : Research on animal models has shown that variations in its levels can indicate physiological responses to stressors, providing insights into animal welfare and environmental impacts .

Table 1: Comparison of this compound with Other Steroid Metabolites

| Compound | Function/Role | Clinical Relevance |

|---|---|---|

| This compound | Marker for steroid metabolism | Adrenal disorders, doping control |

| Cortisol | Primary stress hormone | Stress response, metabolic regulation |

| Cortisone | Inactive form of cortisol | Precursor to active glucocorticoids |

| Androstenedione | Precursor to testosterone and estrogen | Hormonal imbalances, fertility issues |

Table 2: Case Studies Involving this compound

Case Studies

-

Doping Control Research :

A study highlighted the increased urinary excretion of this compound following adrenosterone administration. This finding supports its potential use as a screening criterion for detecting steroid misuse among athletes . -

Clinical Assessment in Cystic Fibrosis :

Research involving patients with cystic fibrosis showed altered glucocorticoid metabolite profiles, including significant changes in the activity of enzymes related to cortisol metabolism. The study indicated that monitoring levels of this compound could provide insights into adrenal function and disease status . -

Wildlife Stress Studies :

In wildlife research, fecal levels of this compound were found to increase significantly in response to environmental stressors among giraffes and plains zebras. This application demonstrates the compound's utility in ecological studies assessing animal health and stress responses .

作用机制

11β-羟基雄烷醇酮通过与特定分子靶点和途径相互作用发挥作用:

分子靶点: 它作为 GABA A 受体的正变构调节剂,增强其活性.

涉及的途径: 它影响吡喃炎性体,吡喃炎性体在免疫调节和炎症反应中起作用.

类似化合物:

- 雄烷酮

- 表雄烷酮

- 表雄烷醇酮

- 雄烷醇酮葡糖醛酸苷

比较: 11β-羟基雄烷醇酮因其在 11β 位的特定羟基化而独一无二,这使其与其他类似化合物区分开来。 这种羟基化赋予其独特的生物活性,例如其在免疫调节中的作用及其与 GABA A 受体的相互作用 .

相似化合物的比较

- Androsterone

- Epiandrosterone

- Epietiocholanolone

- Etiocholanolone glucuronide

Comparison: 11β-Hydroxy Etiocholanolone is unique due to its specific hydroxylation at the 11β position, which distinguishes it from other similar compounds. This hydroxylation confers distinct biological activities, such as its role in immune modulation and its interaction with the GABA A receptor .

生物活性

11beta-Hydroxyetiocholanolone (11β-OH-Et) is a significant metabolite in the adrenal steroidogenesis pathway, primarily derived from cortisol and 11β-hydroxyandrostenedione. This compound has garnered attention due to its role in hormonal regulation, stress response, and various health conditions. This article explores the biological activity of 11β-OH-Et, including its metabolic pathways, physiological implications, and relevant research findings.

Metabolic Pathways

11β-OH-Et is produced through the enzymatic action of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which converts cortisone to cortisol and also catalyzes the conversion of 11β-hydroxyandrostenedione to 11β-OH-Et. The synthesis of 11β-OH-Et can be influenced by various factors, including hormonal stimuli (e.g., adrenocorticotropic hormone or ACTH), body mass index (BMI), and insulin resistance .

Key Enzymatic Reactions

- Cortisol to 11β-OH-Et : Cortisol can be converted into 11β-OH-Et through pathways involving 11β-HSD enzymes.

- Androstenedione to 11β-OH-Et : The conversion of 11β-hydroxyandrostenedione to 11β-OH-Et is significant in the context of androgen metabolism.

Physiological Roles

The biological activity of 11β-OH-Et encompasses several physiological functions:

- Hormonal Regulation : As an androgen metabolite, elevated levels of 11β-OH-Et may indicate increased androgen production or exogenous androgen use. It serves as a marker for assessing adrenal function and hormonal balance .

- Stress Response : Studies have shown that levels of 11β-OH-Et rise significantly following stressors such as ACTH administration, indicating its role in the body's response to stress. It has been observed that this metabolite exhibits a more pronounced increase compared to other glucocorticoids post-stressor exposure .

- Immune Modulation : There is emerging evidence suggesting that 11β-OH-Et may influence immune system responses, although this area requires further investigation .

Case Studies and Clinical Observations

-

Stress Response Assessment :

A study evaluated the fecal glucocorticoid metabolites (FGCM) in meerkats following ACTH challenges. The results indicated that the assay for 11β-OH-Et was more sensitive than others in detecting changes in FGCM levels, highlighting its potential utility in monitoring stress responses in wildlife . -

Comparative Analysis in Pediatric Populations :

Research involving children with cystic fibrosis showed altered urinary excretion patterns of glucocorticoid metabolites, including a significant reduction in cortisol metabolites compared to healthy controls. This study underscored the importance of understanding steroid metabolism variations in different health conditions . -

Autism Spectrum Disorder (ASD) :

Investigations into boys with ASD revealed alterations in steroid hormone levels, particularly increased androgens such as 11β-OH-Et. This finding suggests potential links between steroidogenesis and behavioral conditions .

Table 1: Enzymatic Pathways Involved in the Metabolism of Cortisol and Androgens

| Enzyme | Substrate | Product |

|---|---|---|

| 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | Cortisol | Cortisone |

| 11β-Hydroxyandrostenedione | This compound | |

| Testosterone | 11beta-Hydroxytestosterone | |

| Androstenedione | 11beta-Hydroxyandrostenedione |

Table 2: Response Patterns of FGCM Post-ACTH Challenge

| Time Post-ACTH (hours) | FGCM Level (ng/g) | Peak Increase (Fold Change) |

|---|---|---|

| 0 | Baseline | - |

| 25 | Elevated | 13.6 |

| 48 | Decreased | - |

属性

IUPAC Name |

(3R,5R,8S,9S,10S,11S,13S,14S)-3,11-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-15,17,20-21H,3-10H2,1-2H3/t11-,12-,13+,14+,15+,17-,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXFHVWJOVNKQK-DLAZEALESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861589 | |

| Record name | 3alpha,11beta-Dihydroxy-5beta-androstan-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

739-26-4 | |

| Record name | 11β-Hydroxyetiocholanolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=739-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 53897 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000739264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC53897 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3alpha,11beta-Dihydroxy-5beta-androstan-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11.BETA.-HYDROXYETIOCHOLANOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74B865164G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 11β-Hydroxyetiocholanolone relevant in the context of doping control in athletes?

A1: 11β-Hydroxyetiocholanolone is a key metabolite of adrenosterone, a steroid hormone investigated for its potential performance-enhancing effects. [] Research indicates that adrenosterone administration leads to substantially increased urinary excretion of 11β-Hydroxyetiocholanolone. [] This finding, along with specific concentration thresholds and metabolic ratios, is being explored as a potential screening criterion for adrenosterone misuse in athletes. []

Q2: Beyond doping control, is 11β-Hydroxyetiocholanolone relevant in other clinical contexts?

A2: Yes, 11β-Hydroxyetiocholanolone, alongside other 11-oxygenated androstane conjugates, is found in elevated concentrations in the urine of patients with decreased kidney function. [] This suggests a potential role of these metabolites as biomarkers for monitoring kidney function decline. [] Further research is needed to solidify this link and explore potential applications.

Q3: How does the metabolism of corticosteroids in sows relate to 11β-Hydroxyetiocholanolone?

A3: While 11β-Hydroxyetiocholanolone itself is not directly discussed in the sow study, the research highlights the metabolic pathways of corticosteroids. [] It demonstrates that corticosteroid metabolism in sows, similar to humans, results in various metabolites, including those in the 11-ketoetiocholanolone - 11β-hydroxyetiocholanolone chromatographic region. [] This suggests potential similarities in steroid metabolism across species and highlights the complexity of these metabolic pathways.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。